2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride
Description
2-(1H-Imidazol-1-yl)acetohydrazide dihydrochloride is a heterocyclic compound featuring an imidazole ring linked to an acetohydrazide moiety via a methylene bridge, with two hydrochloride counterions enhancing its solubility and stability. The compound’s synthesis typically involves condensation reactions between imidazole derivatives and hydrazides under acidic conditions, as exemplified in related studies .
Properties
IUPAC Name |
2-imidazol-1-ylacetohydrazide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c6-8-5(10)3-9-2-1-7-4-9;;/h1-2,4H,3,6H2,(H,8,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSKSBIMFVNHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Systems and Conditions
Mechanistic Insights :
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The reaction proceeds via nucleophilic substitution (SN2), where imidazole attacks the electrophilic carbon of the chloroacetate ester.
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Solvent-free methods minimize side products (e.g., di-alkylated imidazole) by using stoichiometric control of reagents.
Hydrazinolysis: Conversion of Esters to Acetohydrazides
The ester intermediate undergoes hydrazinolysis to yield 2-(1H-imidazol-1-yl)acetohydrazide.
Standard Protocol
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Dissolve ethyl 2-(1H-imidazol-1-yl)acetate (0.05 mol) in anhydrous methanol (15 mL).
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Add hydrazine hydrate (0.1 mol) dropwise under stirring.
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Reflux for 9 hours, then concentrate under vacuum to isolate the hydrazide as a pale-yellow solid.
Optimization Notes :
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Excess hydrazine (2:1 molar ratio) ensures complete conversion.
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Methanol is preferred over ethanol due to faster reaction kinetics.
Salt Formation: Generation of Dihydrochloride
The free base hydrazide is treated with hydrochloric acid to form the dihydrochloride salt.
Acidification Methods
| Acid Source | Solvent | Temperature | Crystallization Agent | Purity | Source |
|---|---|---|---|---|---|
| Concentrated HCl (aq) | Water | 20–25°C | Acetone | ≥99% | |
| HCl gas | Ethanol | 0–5°C | Diethyl ether | 98.5% |
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Dissolve 2-(1H-imidazol-1-yl)acetohydrazide (10 g) in water (100 mL).
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Add concentrated HCl (12 M) until pH ≈ 1.
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Precipitate the product by adding acetone (200 mL), filter, and dry under vacuum.
Critical Parameters :
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Stoichiometric HCl (2 equivalents) ensures complete protonation of both hydrazide nitrogens.
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Anti-solvents (e.g., acetone) enhance crystallinity and purity.
Comparative Analysis of Industrial vs. Laboratory Methods
Industrial-Scale Synthesis ( )
Laboratory-Scale Synthesis ( )
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Advantages :
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Limitations :
Purity and Characterization
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Spectroscopic Data :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazole derivatives with higher oxidation states.
Reduction: Production of reduced imidazole derivatives.
Substitution: Generation of various substituted imidazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in pharmaceuticals .
Anticancer Research
The compound is being investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines, highlighting its potential as a chemotherapeutic agent. This property is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It shows promise in inhibiting enzymes such as carbonic anhydrase, which is crucial for various physiological processes including respiration and acid-base balance. This inhibition can be beneficial in treating conditions like glaucoma and epilepsy .
Buffering Agent
In biochemical assays, the compound serves as a non-ionic organic buffering agent, maintaining pH stability during experiments involving cell cultures. Its buffering capacity is particularly effective within a pH range of 6 to 8.5, making it suitable for various biological applications .
Case Studies
Mechanism of Action
2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride is similar to other imidazole-containing compounds, such as imidazole itself, imidazole derivatives, and other hydrazides. its unique structure and reactivity set it apart, making it suitable for specific applications that other compounds may not be able to fulfill.
Comparison with Similar Compounds
Table 2: Comparative Overview of Key Compounds
| Activity Type | Most Active Compound | Target/Mechanism | Advantage Over Target Compound |
|---|---|---|---|
| Anticonvulsant | 25g (benzimidazole derivative) | Neuronal sodium channels | Higher potency and selectivity |
| α-Glucosidase Inhibition | 228 (ethylthio-benzimidazole) | Enzyme active site binding | 60-fold lower IC50 vs. acarbose |
| Antimicrobial | Pyrimidine-thioacetohydrazide | Membrane disruption | Broad-spectrum activity |
Biological Activity
2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of the hydrazide functional group enhances its reactivity and potential for biological activity.
1. Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 1.0 μg/mL | |
| Pseudomonas aeruginosa | 2.0 μg/mL |
The compound's efficacy against these pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its mechanism often involves the induction of apoptosis in cancer cells.
Case Study: In Vitro Evaluation
In a study assessing its anticancer activity against A549 lung cancer cells, the compound demonstrated significant cytotoxic effects, reducing cell viability by approximately 60% at a concentration of 10 μM. The study highlighted that modifications to the hydrazide structure could enhance its activity further .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(1H-imidazol-1-yl)acetohydrazide | A549 (lung cancer) | 10 | |
| Control (Doxorubicin) | A549 | 5 |
This data illustrates the compound's promising role as a lead in anticancer drug development.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer and infectious diseases. For example, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression.
Table 3: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO) | Competitive | 15 | |
| Cyclooxygenase (COX) | Non-competitive | 25 |
These findings suggest that the compound may have therapeutic applications in immunotherapy and inflammation-related disorders.
Q & A
Q. How can conflicting biological activity data for imidazole-acetohydrazide derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., microbial strain variability) or structural modifications. For example, shows that substituents on the hydrazide fragment (e.g., 4-methylbenzylidene vs. anthracenyl) drastically alter IC₅₀ values (6.84 µM vs. 7.34 µM for α-glucosidase inhibition). Systematic SAR studies with controlled variables (e.g., fixed pH, standardized microsome sources) are essential .
Q. What strategies optimize catalytic efficiency in nickel-mediated cyclization reactions for imidazole derivatives?
- Methodological Answer : highlights nickel-catalyzed proto-demetallation and dehydrative cyclization. Key factors include:
- Catalyst Loading : 5–10 mol% NiCl₂·6H₂O.
- Ligand Design : Bidentate ligands (e.g., 1,10-phenanthroline) enhance turnover frequency.
- Reaction Medium : Polar aprotic solvents (e.g., DMF) improve intermediate stability. Computational tools (e.g., AI-driven retrosynthesis ) predict optimal pathways.
Q. How do structural modifications impact the compound’s pharmacokinetic profile?
- Methodological Answer : Substituents influence logP and metabolic stability. For instance:
- Hydrophobic Groups (e.g., tetradecylthio in ): Increase membrane permeability but may reduce aqueous solubility.
- Electron-Withdrawing Groups (e.g., nitro in ): Enhance metabolic resistance but risk toxicity. ADMET predictions (e.g., SwissADME) guide rational design .
Key Considerations for Experimental Design
- Contradiction Management : When replication fails (e.g., variable antimicrobial activity in ), cross-validate using orthogonal assays (e.g., broth microdilution vs. agar diffusion).
- Scalability : Pilot-scale reactions (≥10 mmol) require inert atmospheres (N₂/Ar) to prevent oxidation of hydrazide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
